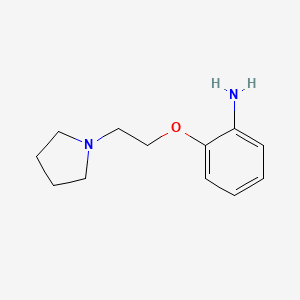

2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine is an organic compound that features a phenylamine structure with a pyrrolidine ring attached via an ethoxy linker

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine typically involves the reaction of 2-chloroethanol with pyrrolidine to form 2-(pyrrolidin-1-yl)ethanol. This intermediate is then reacted with 2-aminophenol under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the phenylamine group, converting it to the corresponding aniline derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Aniline derivatives.

Substitution: Various substituted phenylamine derivatives.

科学的研究の応用

Cancer Treatment

One of the most significant applications of 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine is in the development of tyrosine kinase inhibitors. Specifically, it serves as a precursor in the synthesis of Fedratinib (SAR302503), a drug used for treating intermediate-2 and high-risk primary and secondary myelofibrosis .

Mechanism of Action:

Fedratinib functions by inhibiting the Janus kinase (JAK) pathway, which is crucial in the signaling processes that lead to cell proliferation and survival in various cancers. The inhibition of this pathway can result in reduced tumor growth and improved patient outcomes .

Pharmaceutical Research

Research indicates that compounds similar to this compound may also have applications in treating other proliferative conditions mediated by receptor tyrosine kinases. For instance, studies have shown that derivatives can inhibit AXL receptor tyrosine kinase function, which is implicated in several cancers including breast, lung, and colon cancer .

Skin Care Formulations

The compound's properties make it a candidate for inclusion in cosmetic formulations. Its ability to enhance skin penetration and stability can be leveraged to improve the efficacy of topical products. Recent studies emphasize the importance of skin bioavailability when assessing the effectiveness of dermatological formulations .

Formulation Characteristics:

In cosmetic applications, this compound can be utilized as an emulsifier or stabilizer in creams and lotions. Its incorporation can enhance the sensory attributes such as texture and spreadability while maintaining product stability over time .

Case Studies

作用機序

The mechanism of action of 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy linker and pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include neurotransmitter modulation and enzyme inhibition.

類似化合物との比較

- 2-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid

- 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid

Comparison: Compared to its analogs, 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine is unique due to its phenylamine core, which imparts distinct chemical properties and biological activities. The presence of the ethoxy linker and pyrrolidine ring in all these compounds provides a common structural motif, but the variations in the aromatic core lead to differences in reactivity and application potential.

生物活性

2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2O, and it features a phenylamine core substituted with a pyrrolidine ring and an ethoxy group. This structure is significant as it influences the compound's interactions within biological systems.

Research indicates that compounds with similar structures often act as inhibitors of various biological pathways. For instance, they may interact with specific enzymes or receptors, leading to inhibition of cell growth or modulation of signaling pathways. The proposed mechanisms include:

- Inhibition of Kinases : Similar compounds have shown activity as Janus kinase (JAK) inhibitors, affecting the JAK-STAT signaling pathway involved in cell proliferation and immune responses.

- DNA Interaction : It has been suggested that the compound can bind to DNA, potentially disrupting replication and transcription processes.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer Activity | Exhibits significant anticancer properties by inducing cell cycle arrest in cancer cells. |

| Enzyme Inhibition | Potential to inhibit various enzymes involved in metabolic pathways. |

| Neuroprotective Effects | May provide neuroprotective benefits, although specific studies are limited. |

Case Studies and Research Findings

- Anticancer Studies : In laboratory settings, this compound has been tested against various cancer cell lines. Results indicated that the compound could induce G1/S phase cell cycle arrest, effectively inhibiting cancer cell proliferation without significant toxicity at lower doses.

- Enzyme Interaction Studies : A study exploring similar compounds revealed that they could inhibit key enzymes associated with inflammatory pathways, suggesting a potential role in treating inflammatory diseases .

- Neuroprotective Research : Preliminary investigations into the neuroprotective effects of related compounds have shown promise in reducing oxidative stress in neuronal cells, indicating that this compound may also have applications in neurodegenerative disease treatment.

特性

IUPAC Name |

2-(2-pyrrolidin-1-ylethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-11-5-1-2-6-12(11)15-10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDDQVZMAYCEPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424634 |

Source

|

| Record name | 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878733-59-6 |

Source

|

| Record name | 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。